molecular formula C17H14BrN3O7 B11564215 2-(2-bromo-4-methoxyphenoxy)-N'-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide

Cat. No.: B11564215
M. Wt: 452.2 g/mol
InChI Key: UITNVCIZGKDVFB-GXHLCREISA-N
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Description

2-(2-bromo-4-methoxyphenoxy)-N’-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-methoxyphenoxy group and a nitro-benzodioxolyl group connected through an acetohydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the bromo-methoxyphenoxy intermediate: This step involves the bromination of 4-methoxyphenol followed by its reaction with an appropriate phenoxyacetyl chloride.

    Preparation of the nitro-benzodioxolyl intermediate: This involves nitration of benzodioxole followed by formylation to introduce the aldehyde group.

    Condensation reaction: The final step involves the condensation of the bromo-methoxyphenoxy intermediate with the nitro-benzodioxolyl intermediate in the presence of hydrazine hydrate under reflux conditions to form the desired acetohydrazide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-(2-bromo-4-methoxyphenoxy)-N’-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide is not fully understood but is believed to involve:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-(2-(2-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
  • 4-bromo-2-(2-(4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Uniqueness

2-(2-bromo-4-methoxyphenoxy)-N’-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14BrN3O7

Molecular Weight

452.2 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide

InChI

InChI=1S/C17H14BrN3O7/c1-25-11-2-3-14(12(18)5-11)26-8-17(22)20-19-7-10-4-15-16(28-9-27-15)6-13(10)21(23)24/h2-7H,8-9H2,1H3,(H,20,22)/b19-7-

InChI Key

UITNVCIZGKDVFB-GXHLCREISA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)Br

Origin of Product

United States

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